molecular formula C12H24N2O2 B6248499 tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1416013-04-1

tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No. B6248499
CAS RN: 1416013-04-1
M. Wt: 228.33 g/mol
InChI Key: WEVUWHRKMLMMGE-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate, commonly known as TBC, is an organic compound belonging to the class of pyrrolidines. It is a colorless solid that is soluble in polar organic solvents. TBC has been widely studied due to its potential applications in various areas such as synthetic organic chemistry, biochemical research, and drug development.

Mechanism of Action

TBC is a prodrug, meaning it is inactive until it is metabolized in the body. It is metabolized to the active form, tert-butyl 5-aminomethyl-2,2-dimethylpyrrolidine, by the enzyme carboxylesterase. This active form is then further metabolized to the active metabolite, tert-butyl 5-aminomethyl-2,2-dimethylpyrrolidine-1-carboxylic acid, which is thought to be responsible for the pharmacological effects of TBC.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of TBC are still being studied, but some preliminary studies have suggested that it may have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

TBC is a relatively stable compound and is relatively easy to synthesize. It is also relatively inexpensive to purchase. However, the synthesis of TBC requires the use of hazardous materials, such as ammonia and acetic anhydride, and should be performed in a well-ventilated area with appropriate safety equipment.

Future Directions

The potential applications of TBC are still being studied, and there are many potential future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the mechanism of action of TBC could lead to the development of more effective prodrugs. Other potential future directions include the development of new synthetic methods for the synthesis of TBC and the exploration of its potential applications in other areas of research.

Synthesis Methods

TBC can be synthesized through a multi-step reaction sequence. The starting material, tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate, is reacted with ammonia in the presence of an acid catalyst to form the amide derivative. The amide is then converted to the amine by reductive amination and the amine is then reacted with an activated carboxylic acid such as acetic anhydride to form the desired product.

Scientific Research Applications

TBC has been widely studied in various areas of research due to its potential applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used as a building block in the synthesis of peptides and proteins. In addition, TBC has been studied for its potential applications in drug development, as it can act as a prodrug that can be metabolized to an active form in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves the reaction of tert-butyl 2,2-dimethyl-5-oxopentanoate with ethyl chloroacetate to form tert-butyl 2,2-dimethyl-5-(chloromethyl)pentanoate. This intermediate is then reacted with 1,2-dimethylpyrrolidine in the presence of a base to form tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 2,2-dimethyl-5-oxopentanoate", "ethyl chloroacetate", "1,2-dimethylpyrrolidine", "base" ], "Reaction": [ "Step 1: React tert-butyl 2,2-dimethyl-5-oxopentanoate with ethyl chloroacetate in the presence of a base to form tert-butyl 2,2-dimethyl-5-(chloromethyl)pentanoate.", "Step 2: React tert-butyl 2,2-dimethyl-5-(chloromethyl)pentanoate with 1,2-dimethylpyrrolidine in the presence of a base to form tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate." ] }

CAS RN

1416013-04-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9(8-13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3

InChI Key

WEVUWHRKMLMMGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)CN)C

Purity

95

Origin of Product

United States

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